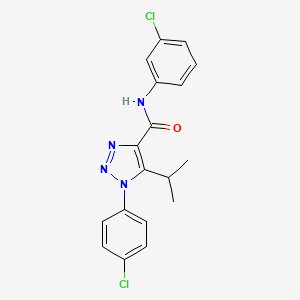

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16Cl2N4O and its molecular weight is 375.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and specific activities against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with triazole and carboxamide functionalities. The general method includes:

- Reagents : 3-chlorophenyl is reacted with 4-chlorophenyl and propan-2-yl groups.

- Reaction Conditions : The reactions are often conducted under controlled conditions to yield the desired triazole derivative.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

- Mechanism : The compound exhibited antiproliferative activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : The compound showed significant activity with IC50 values ranging from 1.1 μM to 2.6 μM, indicating a strong potential for therapeutic use against these cancers .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects:

- Target Organisms : Effective against Escherichia coli and Staphylococcus aureus.

- Inhibition : Some derivatives demonstrated good inhibition rates, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often correlated with their structural features:

- Substituents : The presence of halogen groups (like chlorine) on the phenyl rings enhances biological activity.

- Functional Groups : Carboxamide functionalities are crucial for interaction with biological targets.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial activities. Research indicates that 1,2,3-triazole derivatives can exhibit significant antibacterial effects against a range of pathogens. For instance, studies have shown that certain triazole compounds can be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study:

A synthesis of various triazole derivatives demonstrated that modifications in the phenyl rings significantly influenced their antibacterial potency. One derivative showed an MIC of 0.5 μM against S. aureus, indicating strong antibacterial activity .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi. This mechanism makes them valuable in treating fungal infections .

Research Findings:

A recent study highlighted that triazole-containing hybrids exhibited potent antifungal effects against various fungal strains, suggesting their potential as therapeutic agents in treating mycoses .

Antitubercular Activity

Recent investigations into triazole derivatives have identified their potential as antitubercular agents. The compound's structural features allow it to interact effectively with Mycobacterium tuberculosis targets, particularly the InhA enzyme involved in fatty acid synthesis .

Case Study:

In a study focused on quinoline-triazole hybrids, several compounds exhibited MIC values as low as 12.5 μg/mL against M. tuberculosis, showcasing the potential of triazole-based compounds in tuberculosis treatment .

Neuroprotective Effects

Triazoles have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory responses makes them candidates for further research in neuroprotection .

Research Insights:

Studies indicate that certain triazole derivatives can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Agricultural Applications

The compound's bioactivity extends beyond human health; it shows promise in agricultural applications as well. Triazole derivatives have been used as fungicides and herbicides due to their ability to inhibit fungal growth and manage plant diseases effectively .

Case Study:

Research on triazole-based agrochemicals revealed their effectiveness against various plant pathogens, leading to enhanced crop yields and reduced reliance on traditional pesticides .

Summary Table of Applications

| Application Area | Mechanism/Activity | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Effective against S. aureus, MIC: 0.5 μM |

| Antifungal | Inhibition of ergosterol synthesis | Potent against various fungal strains |

| Antitubercular | Inhibition of InhA enzyme | MIC as low as 12.5 μg/mL against M. tuberculosis |

| Neuroprotective | Modulation of neuroinflammation | Reduces oxidative stress in neuronal cells |

| Agricultural | Fungicidal properties | Effective against plant pathogens |

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-1-(4-chlorophenyl)-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O/c1-11(2)17-16(18(25)21-14-5-3-4-13(20)10-14)22-23-24(17)15-8-6-12(19)7-9-15/h3-11H,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTRYETUTADKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.